2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a butoxyethyl group attached to the isoindole ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-butoxyethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindole ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous esterification processes. This method involves the use of solid acid catalysts and azeotropic distillation to remove water generated during the reaction. The process is designed to maximize efficiency and minimize waste, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The butoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as a solvent and intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A related compound with similar solvent properties.
2-Butoxyethyl acetate: Another related compound used as a solvent in various industrial applications
Uniqueness
2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-butoxyethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMTYWQRBIETCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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